molecular formula C14H11Cl2NO B1606722 2-chloro-N-(3-chloro-4-methylphenyl)benzamide CAS No. 7017-26-7

2-chloro-N-(3-chloro-4-methylphenyl)benzamide

Cat. No. B1606722
CAS RN: 7017-26-7
M. Wt: 280.1 g/mol
InChI Key: OCJWUINPGKPIAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .

Scientific Research Applications

Crystal Structure and Conformation

  • Structural Analysis : Studies have shown that compounds similar to 2-chloro-N-(3-chloro-4-methylphenyl)benzamide, such as N-(4-Methylphenyl)benzamide, exhibit specific structural characteristics. These include distinct bond parameters and angles between molecular rings, contributing to understanding their crystalline structure and potential applications in materials science (Gowda et al., 2007).

Intermolecular Interactions

  • Weak Interactions Involving Halogens : Research on halogen-substituted benzanilides, a group to which 2-chloro-N-(3-chloro-4-methylphenyl)benzamide belongs, has analyzed the role of weak interactions involving halogens. These findings are significant in understanding the packing modes in crystalline lattices of such compounds (Chopra & Row, 2005).

Synthesis and Applications in Drug Development

  • Synthesis of Derivatives : Studies have demonstrated the use of similar benzamides in synthesizing various derivatives, highlighting their utility in developing new chemical entities for potential therapeutic applications. For instance, one-pot synthesis techniques using copper-catalyzed intermolecular and intramolecular couplings have been explored (Miao et al., 2015).
  • Anti-Tubercular Activity : Certain derivatives of 2-chloro-N-(3-chloro-4-methylphenyl)benzamide have been synthesized and evaluated for their anti-tubercular activity. These studies contribute to the development of new treatments for tuberculosis (Nimbalkar et al., 2018).

Antidiabetic and Antimicrobial Potential

  • Antidiabetic and Antimicrobial Evaluation : Derivatives of 2-chloro-N-(3-chloro-4-methylphenyl)benzamide have been synthesized and evaluated for their antidiabetic and antimicrobial potential. This includes studies on their inhibitory effects against specific enzymes and bacteria, contributing to the discovery of new pharmacological agents (Thakal et al., 2020).

Metabolism and Excretion Studies

  • Metabolic Pathways : Research on compounds like 2-chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide, which share structural similarities, has provided insights into their metabolic pathways and excretion in animal models. Such studies are crucial for understanding the pharmacokinetics of related drugs (Yue et al., 2011).

Future Directions

The future directions for the study of “2-chloro-N-(3-chloro-4-methylphenyl)benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications .

properties

IUPAC Name

2-chloro-N-(3-chloro-4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJWUINPGKPIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304162
Record name 2-chloro-N-(3-chloro-4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chloro-4-methylphenyl)benzamide

CAS RN

7017-26-7
Record name NSC164408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164408
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Record name 2-chloro-N-(3-chloro-4-methylphenyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DICHLORO-4'-METHYLBENZANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Fang - 2016 - mspace.lib.umanitoba.ca
Flow chemistry can be characterized as a continuous chemical reaction system performed in solution in connecting tubing and flow reactors which is efficient. Photochemistry is the …
Number of citations: 3 mspace.lib.umanitoba.ca

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